![molecular formula C18H13F3N2O3 B2712903 N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1904377-36-1](/img/structure/B2712903.png)
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl-pyridine intermediate, followed by its reaction with a benzoyl chloride derivative to introduce the benzamide group. The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethoxy group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated as potential inhibitors of various kinases, which play crucial roles in cancer cell proliferation and survival. A study demonstrated that certain benzamide derivatives effectively inhibited RET kinase activity, suggesting a pathway for developing targeted cancer therapies .
2. Antiviral Properties
The furan and pyridine moieties present in this compound have been linked to antiviral activity. Research into related compounds has shown that they can act as inhibitors of viral proteases, which are essential for viral replication. For example, derivatives of furan have been identified as potential inhibitors of SARS-CoV-2 main protease (Mpro), indicating a promising avenue for antiviral drug development .
3. Neuropharmacological Effects
Benzamides are also known for their neuropharmacological effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases and psychiatric disorders.
Pharmacological Insights
1. Mechanism of Action
The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or receptors. For instance, the trifluoromethoxy group may enhance binding affinity to target proteins, thereby increasing the compound's efficacy as an inhibitor .
2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. In the case of this compound, variations in the furan and pyridine rings could lead to different pharmacokinetic profiles and therapeutic outcomes. These studies help in optimizing the compound for better efficacy and reduced side effects.
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds containing furan and pyridine rings make them suitable candidates for applications in organic electronics. Research has shown that such compounds can be used as semiconductors or charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
2. Sensors
The sensitivity of furan-containing compounds to environmental changes allows their use in sensor technology. They can be employed as chemical sensors due to their ability to undergo changes in conductivity or fluorescence upon interaction with specific analytes.
Case Studies
Mechanism of Action
The mechanism of action of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with biological macromolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Biological Activity
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a furan moiety and a trifluoromethoxy group, which are known to enhance biological activity through various mechanisms. This article reviews the current understanding of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, a pyridine ring, and a trifluoromethoxy group, which contribute to its unique properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various strains of bacteria and fungi.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | Mycobacterium tuberculosis | 125 µM |
Derivative B | Staphylococcus aureus (MRSA) | 250 µM |
Derivative C | Candida albicans | 200 µM |
These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in various biological pathways. For example, hydrazine derivatives related to this compound exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE .
This inhibition profile indicates potential applications in treating neurological disorders where cholinesterase activity is altered.
Case Studies
- Antitubercular Activity : A study focused on the synthesis of derivatives similar to this compound found that certain modifications improved activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 125 µM .
- Neuroprotective Effects : Another investigation into related compounds revealed neuroprotective properties through the inhibition of nitric oxide synthase, suggesting that these derivatives could help mitigate neurodegenerative diseases .
- Antiviral Potential : Research has also indicated that certain furan-containing compounds exhibit antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro), with IC50 values significantly lower than those of existing antiviral agents .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-25-16/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIRNAPXKDMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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